molecular formula C25H54BrN B009585 Methyltrioctylammonium bromide CAS No. 35675-80-0

Methyltrioctylammonium bromide

Cat. No.: B009585
CAS No.: 35675-80-0
M. Wt: 448.6 g/mol
InChI Key: QLPMKRZYJPNIRP-UHFFFAOYSA-M
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Description

Methyltrioctylammonium bromide is a quaternary ammonium compound with the chemical formula C25H54BrN. It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of ions between immiscible phases. This white crystalline solid is characterized by its quaternary ammonium and bromide functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltrioctylammonium bromide can be synthesized through the reaction of trioctylamine with methyl bromide. The reaction typically occurs in an organic solvent such as ethanol or chloroform. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by crystallization or extraction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization and dried under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyltrioctylammonium bromide undergoes various chemical reactions, including nucleophilic substitutions, oxidations, and reductions. As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Common Reagents and Conditions:

    Nucleophilic Substitutions: Typically involve nucleophiles such as hydroxide ions or cyanide ions in the presence of an organic solvent.

    Oxidations: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reductions: Commonly involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitutions can yield a variety of substituted ammonium compounds, while oxidations and reductions can produce corresponding oxidized or reduced products .

Scientific Research Applications

Methyltrioctylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyltrioctylammonium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of ions between immiscible phases by forming a complex with the ion in one phase and transferring it to the other phase. This enhances the reaction rate and yield by increasing the availability of reactants in the desired phase .

Comparison with Similar Compounds

  • Tetraoctylammonium bromide
  • Tetrabutylammonium bromide
  • Tetrapentylammonium bromide

Comparison: Methyltrioctylammonium bromide is unique due to its specific alkyl chain length and methyl group, which provide distinct solubility and catalytic properties. Compared to other quaternary ammonium compounds, it offers a balance between hydrophobicity and catalytic efficiency, making it suitable for a wide range of applications .

Properties

IUPAC Name

methyl(trioctyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMKRZYJPNIRP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467681
Record name Methyltrioctylammonium bromide
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Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35675-80-0
Record name Methyltrioctylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35675-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltricaprylylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrioctylammonium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanaminium, N-methyl-N,N-dioctyl-, bromide (1:1)
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Record name METHYLTRICAPRYLYLAMMONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyltrioctylammonium bromide an effective phase transfer catalyst in epoxidation reactions?

A1: this compound's effectiveness as a phase transfer catalyst (PTC) stems from its ability to facilitate the transfer of reactants between immiscible phases. In epoxidation reactions using hydrogen peroxide, the aqueous hydrogen peroxide and the organic substrate (like 1,5,9-cyclododecatriene) are poorly miscible. MTOAB, with its hydrophilic ammonium group and hydrophobic alkyl chains, acts as a bridge. It forms an ion pair with the hydroperoxide anion in the aqueous phase and shuttles it into the organic phase, where it can react with the substrate. This phase transfer significantly enhances the reaction rate and selectivity. Studies comparing different PTCs for 1,5,9-cyclododecatriene epoxidation found MTOAB (Aliquat® 336) to be among the most effective catalysts, achieving high conversion rates and selectivities comparable to homogeneous systems. [, ]

Q2: How does the structure of this compound influence its ability to form nanostructures in Deep Eutectic Solvents (DES)?

A2: this compound's structure plays a crucial role in the formation of amphiphilic nanostructures within Deep Eutectic Solvents. The molecule consists of a positively charged nitrogen atom bonded to three octyl chains and one methyl group. This amphiphilic nature, with a polar head and a non-polar tail, enables it to self-assemble in the presence of suitable hydrogen bond donors (HBDs) commonly found in DESs. The long alkyl chains interact with the non-polar regions of the HBDs, while the charged head interacts with the polar regions, leading to the formation of distinct polar and non-polar domains. Research using Small-Angle X-ray Scattering has shown that the length of the alkyl chains in both MTOAB and the HBD significantly influences the type and size of the nanostructures formed within the DES. []

Q3: Can this compound be used as a catalyst in reactions other than epoxidation?

A3: Yes, this compound's catalytic activity extends beyond epoxidation reactions. Research shows its efficacy in catalyzing condensation reactions, particularly in the synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenones. In these reactions, MTOAB acts as a surfactant in an aqueous micellar medium, facilitating the reaction between 2-acetyl-3-methylpyrazine and various aromatic aldehydes. The presence of MTOAB leads to higher yields and milder reaction conditions compared to traditional methods. This highlights the versatility of MTOAB as a catalyst in different chemical transformations. []

Q4: How can this compound be detected and quantified in various matrices?

A4: Thin-layer chromatography (TLC) provides an efficient method for separating and detecting this compound in mixtures. Using silica gel plates and a mixed solvent system of methanol and ethylenediaminetetraacetic acid (EDTA), MTOAB can be separated from other cationic surfactants. This method allows for the identification and quantification of MTOAB in various samples, including spiked water samples, demonstrating its applicability in environmental monitoring. []

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